[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine
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Overview
Description
[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound is characterized by a fused triazole and isoquinoline ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine typically involves the Claisen–Schmidt condensation reaction. This method entails the reaction of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol at room temperature, resulting in high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites on the triazole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by depleting antioxidants in cells, leading to DNA damage and apoptosis.
Gene Regulation: Upregulation of pro-apoptotic genes such as p53 and Bax, which are crucial for initiating programmed cell death.
Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival, contributing to its anticancer and antifungal activities.
Comparison with Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcones: These derivatives exhibit similar anticancer and antifungal properties.
[1,2,4]Triazolo[3,4-a]quinoxaline: Another heterocyclic compound with potential anticancer activity.
Uniqueness: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine stands out due to its unique ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for further research in cancer therapy and antifungal treatments.
Properties
Molecular Formula |
C10H8N4 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a]isoquinolin-7-amine |
InChI |
InChI=1S/C10H8N4/c11-9-3-1-2-8-7(9)4-5-14-6-12-13-10(8)14/h1-6H,11H2 |
InChI Key |
YTRVXSAYCTWDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C(=C1)N |
Origin of Product |
United States |
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